4-tert-butyl-2-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide
Description
4-tert-butyl-2-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidone core with a tert-butyl substituent at the 4-position, a ketone at the 2-position, and a carboxamide group at the 3-position linked to a 2-(thiophen-2-yl)ethyl chain. The thiophene moiety may facilitate π-π stacking interactions with biological targets, while the carboxamide group contributes to hydrogen-bonding capabilities, a feature common in bioactive molecules . Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds studied for anticancer and neurological applications .
Properties
IUPAC Name |
4-tert-butyl-2-oxo-N-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)11-9-17-14(19)12(11)13(18)16-7-6-10-5-4-8-20-10/h4-5,8,11-12H,6-7,9H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTCZAGLFRGNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It can be inferred from the broad spectrum of biological activities exhibited by indole derivatives that the compound likely interacts with its targets, leading to changes in cellular processes.
Biological Activity
The compound 4-tert-butyl-2-oxo-N-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
- Molecular Weight : 281.38 g/mol
This compound features a pyrrolidine ring, a carboxamide group, and a thiophene moiety, which contribute to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrrolidine and thiophene have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, including HeLa (cervical), MCF7 (breast), and A549 (lung) cells, with IC values ranging from 10 to 30 µM .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Compounds with similar functionalities have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . In vitro assays indicated that derivatives could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for their anti-inflammatory effects.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : The interaction with various signaling pathways may contribute to both anticancer and anti-inflammatory activities.
Study 1: Anticancer Efficacy
In a recent experiment, a series of pyrrolidine derivatives were synthesized and tested for their anticancer properties. The study revealed that the compound exhibited selective cytotoxicity against breast cancer cells (MCF7), with an IC value of 25 µM. This suggests that modifications to the structure can enhance biological activity .
Study 2: Anti-inflammatory Activity
A separate investigation focused on the anti-inflammatory properties of thiophene-containing compounds. The results indicated that these compounds significantly reduced edema in animal models when administered at doses of 10 mg/kg, showcasing their potential as therapeutic agents for inflammatory diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
The compound’s pyrrolidine carboxamide core is shared with other pharmacologically active molecules. For example:
- describes a pyrrolidine-3-carboxamide derivative linked to a pyrimidinyl-indazol group, highlighting the versatility of this scaffold in drug design. The absence of a thiophene or tert-butyl group in this analogue suggests divergent target specificity .
- Rotigotine Hydrochloride () shares the 2-(thiophen-2-yl)ethyl substituent but uses a tetrahydronaphthalen-amine core instead of pyrrolidone. Rotigotine’s amine linkage may confer faster metabolism compared to the carboxamide in the target compound .
Substituent-Based Analogues
- Benzothiophene Acrylonitriles (): These compounds feature a benzothiophene ring and methoxy-substituted phenyl groups, demonstrating potent anticancer activity (GI50 <10 nM).
- Rotigotine-Related Compounds (): Modifications such as methoxy groups or bis-thiophene substitutions (e.g., Related Compound G) impact solubility and efflux pump resistance. The tert-butyl group in the target compound could similarly influence pharmacokinetics by reducing P-glycoprotein-mediated efflux .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Steric and Electronic Effects
Conversely, this group may reduce aqueous solubility, a trade-off observed in analogues with bulky substituents .
Thiophene Contributions
The 2-(thiophen-2-yl)ethyl chain is shared with rotigotine and its derivatives, where it mediates interactions with hydrophobic binding pockets. In benzothiophene acrylonitriles (), analogous thiophene rings contribute to anticancer activity via tubulin binding, suggesting a similar mechanism for the target compound .
Carboxamide vs. Amine Linkages
The carboxamide group in the target compound may confer slower metabolism compared to rotigotine’s amine linkage, aligning with trends in prodrug design . However, this could limit blood-brain barrier penetration, a critical factor for neurological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
